molecular formula C16H18N4O B2599831 N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-2-(pyridin-3-yl)acetamide CAS No. 2415452-35-4

N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-2-(pyridin-3-yl)acetamide

Cat. No.: B2599831
CAS No.: 2415452-35-4
M. Wt: 282.347
InChI Key: KWIUOUUZKPBNQL-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-2-(pyridin-3-yl)acetamide is a compound that belongs to the class of pyridinyl amides These compounds are known for their significant biological and therapeutic value

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-2-(pyridin-3-yl)acetamide can be achieved through a chemodivergent approach. This involves the use of α-bromoketones and 2-aminopyridines under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP). The reaction conditions are mild and metal-free .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the principles of chemodivergent synthesis and the use of common reagents like α-bromoketones and 2-aminopyridines can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-2-(pyridin-3-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like TBHP.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can participate in substitution reactions, particularly involving the pyridinyl groups.

Common Reagents and Conditions

    Oxidation: TBHP in toluene.

    Reduction: Common reducing agents like sodium borohydride (NaBH4).

    Substitution: Halogenated reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-2-(pyridin-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its therapeutic potential in various medical conditions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-2-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The pyridinyl groups in the compound can interact with biological molecules, potentially affecting various biological processes. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridin-2-yl group and have similar biological properties.

    3-bromoimidazo[1,2-a]pyridines: These compounds are synthesized from similar starting materials and have comparable applications.

Uniqueness

N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-2-(pyridin-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-methyl-2-pyridin-3-yl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-19(16(21)9-13-5-4-7-17-10-13)14-11-20(12-14)15-6-2-3-8-18-15/h2-8,10,14H,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWIUOUUZKPBNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=CC=CC=N2)C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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